Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate
Description
Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS: 590351-55-6) is a thiophene-derived compound with a molecular formula of C₁₁H₁₂N₂O₃S and a molecular weight of 252.29 g/mol . Its structure features a thiophene ring substituted at the 2-position with a cyanoacetyl amino group (-NH-C(O)-CH₂-CN) and at the 3-position with an isopropyl ester (-COO-iPr). This compound is classified as an irritant and is primarily used in laboratory research for synthetic chemistry applications .
Key structural attributes include:
- Thiophene core: A five-membered aromatic heterocycle with sulfur.
- Cyanoacetyl amino group: Introduces polarity and reactivity due to the nitrile (-CN) and carbonyl (-C=O) moieties.
- Isopropyl ester: Enhances lipophilicity compared to methyl or ethyl esters.
Properties
IUPAC Name |
propan-2-yl 2-[(2-cyanoacetyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-7(2)16-11(15)8-4-6-17-10(8)13-9(14)3-5-12/h4,6-7H,3H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIPOHCANXCSFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1)NC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
- Cyclization :
- React α-thiocyanatoacetophenone with cyanothioacetamide under Na2CO3 catalysis (40–50°C, 1 h).
- Oxidation :
- Treat the dihydrothiophene intermediate with 30% H2O2 in acetic acid (60°C, 2 h).
- Acylation :
Challenges and Optimization
- Cyanoacetyl Chloride Stability : Moisture-sensitive; reactions require anhydrous conditions.
- Regioselectivity : Acylation at the 2-amino group is favored due to steric and electronic factors.
- Purification : Recrystallization from ethanol/acetone (1:3) yields high-purity product (>95%).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using hydrogenation or lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thereby inhibiting their function or altering their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thiophene Derivatives
Methyl 2-[(Cyanoacetyl)Amino]-5-Isopropylthiophene-3-Carboxylate (QZ-4786)
- CAS : 515861-09-3
- Molecular Weight : 264.28 g/mol (vs. 252.29 for the target compound).
- Key Differences :
- Ester group : Methyl (-COOCH₃) instead of isopropyl.
- Additional substituent : 5-isopropyl group on the thiophene ring.
- The 5-isopropyl substituent may enhance hydrophobic interactions in biological systems .
Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate (2d)
- CAS: Not explicitly provided.
- Molecular Weight : ~253 g/mol (estimated).
- Key Differences: Ring system: Tetrahydrobenzo[b]thiophene (fused bicyclic system) vs. simple thiophene. Functional groups: Ethyl ester (-COOEt) and primary amino (-NH₂) instead of cyanoacetyl amino.
- Impact: The fused bicyclic structure increases rigidity and may improve thermal stability. The absence of a cyano group reduces electrophilicity, making it less reactive in cyano-based coupling reactions .
Variations in Ester Groups and Heterocyclic Cores
Isopropyl 2-Amino-4-(2,4-Dimethylphenyl)Thiophene-3-Carboxylate
- CAS : 351158-06-0
- Molecular Weight : 289.39 g/mol.
- Key Differences: Substituent: 4-(2,4-dimethylphenyl) group instead of cyanoacetyl amino. Functional group: Primary amino (-NH₂) at the 2-position.
- The amino group allows for facile functionalization via diazotization or acylation .
Thiophene-3-Acetic Acid
- CAS : 6964-21-2
- Molecular Weight : 142.17 g/mol.
- Key Differences: Substituents: Acetic acid (-CH₂COOH) at the 3-position. Lacks cyanoacetyl amino group.
- However, the absence of a nitrile limits its utility in cyanation reactions .
Fused Heterocyclic Analogues
Thieno[2,3-b]Thiophene Derivatives
- Example: 2-Cyano-3-mercapto-3-(phenylamino)acryloyl)-3,4-dimethylthieno[2,3-b]thiophene-2-carbonyl)-3-mercapto-3-(phenylamino)acrylonitrile (Compound 8)**
- Key Differences: Fused thienothiophene core: Enhances electron delocalization. Multiple functional groups: Cyano, mercapto (-SH), and phenylamino groups.
- Impact : The extended conjugation improves optoelectronic properties, making such compounds candidates for organic semiconductors. However, the complexity of synthesis (e.g., requiring potassium hydroxide and phenyl isothiocyanate) limits scalability .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Thiophene Derivatives
Biological Activity
Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS Number: 1219827-78-7) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a thiophene ring, which is known for its diverse biological properties. The compound's structure can be represented as follows:
This structure contributes to its interactions with biological targets, influencing its efficacy as a therapeutic agent.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiophene derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, particularly breast cancer cells (MCF-7).
Research Findings
- Cytotoxicity Evaluation : The compound exhibited an IC50 value ranging from 23.2 to 49.9 µM in MCF-7 cells, indicating significant cytotoxicity. This was assessed through various assays including FITC/Annexin-V-FITC/PI for apoptosis detection .
- Mechanism of Action : The compound induced apoptosis and necrosis in treated cells. Flow cytometry analysis revealed that it caused G2/M-phase cell-cycle arrest, suggesting that it interferes with cell division and promotes programmed cell death .
- Comparison with Other Compounds : In comparative studies, this compound demonstrated superior activity compared to other thiophene derivatives, establishing it as a promising candidate for further development.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 23.2 - 49.9 | Induces apoptosis and necrosis |
| Compound A | 52.9 | Moderate activity |
| Compound B | 95.9 | Lower activity |
Enzyme Inhibition
Thiophene derivatives are also known for their ability to inhibit various enzymes, which can be crucial in cancer treatment strategies.
- Acetylcholinesterase (AChE) Inhibition : Preliminary studies suggest that this compound may exhibit AChE inhibitory activity, which could have implications for neurodegenerative diseases .
- Urokinase Inhibition : Similar compounds have shown promise in inhibiting urokinase-type plasminogen activator (uPA), an enzyme involved in cancer metastasis . Further research is needed to confirm these activities for this compound.
Case Studies
Several case studies have documented the biological activities of thiophene derivatives:
- Breast Cancer Studies : In vitro studies on MCF-7 cells demonstrated that treatment with this compound led to a significant reduction in cell viability and an increase in apoptotic markers .
- Animal Models : In vivo studies using tumor-bearing mice indicated that the compound could improve hematological parameters affected by chemotherapy, suggesting a protective effect against myelosuppression .
Q & A
Q. What are the established synthetic routes for Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate, and what are the critical reaction parameters?
The compound is synthesized via cyanoacetylation of a thiophene precursor followed by esterification. A validated method involves reacting isopropyl 2-aminothiophene-3-carboxylate with cyanoacetylating agents (e.g., 1-cyanoacetyl-3,5-dimethylpyrazole) in anhydrous conditions. Key parameters include:
- Solvent selection : Toluene or dichloromethane for optimal solubility and reactivity .
- Catalysts : Piperidine/acetic acid for Knoevenagel condensation to generate α,β-unsaturated intermediates .
- Temperature : Reflux conditions (100–120°C) to drive cyclization and ester formation . Yields typically range from 72–94% after recrystallization (e.g., using ethanol or isopropanol) .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- IR Spectroscopy : Confirms cyano (ν ~2200 cm⁻¹) and carbonyl (ν ~1680–1700 cm⁻¹) groups. Thiophene ring vibrations appear at 675–1450 cm⁻¹ .
- NMR :
- ¹H NMR : Signals for isopropyl protons (δ 1.2–1.3 ppm, doublet), thiophene protons (δ 6.8–7.4 ppm), and NH groups (δ 5.2–7.8 ppm, broad) .
- ¹³C NMR : Carboxylate carbonyl at δ 165–170 ppm, cyano carbons at δ 115–120 ppm .
Q. How should researchers handle stability and storage of this compound?
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group .
- Incompatibilities : Avoid strong oxidizers, bases, and moisture. Decomposes above 200°C, releasing toxic fumes (e.g., SOₓ, HCN) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the thiophene ring) influence bioactivity?
- Phenyl vs. alkyl groups : The phenyl substituent (as in methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate) enhances binding affinity to biological targets (e.g., enzymes) compared to methyl or chloro analogs due to π-π stacking interactions .
- Ester group : Isopropyl esters improve lipid solubility vs. ethyl/methyl analogs, potentially enhancing membrane permeability in cellular assays .
- Case Study : Derivatives with 4-chlorophenyl groups showed 2–3× higher anti-inflammatory activity in carrageenan-induced edema models .
Q. What strategies resolve contradictions in reaction yields or spectroscopic data during synthesis?
- Yield discrepancies : Optimize stoichiometry (e.g., 1.2:1 molar ratio of cyanoacetylating agent to thiophene precursor) and monitor reaction progress via TLC (hexane:EtOAc 7:3) .
- Spectral anomalies : Use deuterated solvents (DMSO-d₆ or CD₃OD) to suppress proton exchange in NMR. Cross-validate with HRMS to confirm molecular ion peaks .
- Example : Inconsistent NH₂ signals in ¹H NMR may arise from tautomerism; variable-temperature NMR can stabilize rotamers for clearer analysis .
Q. What in vitro assays are appropriate for evaluating antioxidant and anti-inflammatory potential?
- Antioxidant assays :
- DPPH/ABTS radical scavenging : Measure IC₅₀ values (µM) in ethanol extracts .
- FRAP assay : Quantify Fe³⁺ reduction capacity at 593 nm .
- Anti-inflammatory assays :
- COX-2 inhibition : Use ELISA kits to assess inhibition of prostaglandin E₂ .
- LPS-induced RAW 264.7 macrophages : Measure NO production via Griess reagent .
- Data interpretation : Compare IC₅₀ values to reference standards (e.g., ascorbic acid for antioxidants, indomethacin for anti-inflammatory activity) .
Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and target interactions?
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., cyano group for nucleophilic attacks) .
- Docking studies : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or NF-κB. The phenyl-thiophene scaffold shows strong binding (ΔG ≈ –9.5 kcal/mol) .
- ADMET prediction : SwissADME predicts moderate bioavailability (TPSA ≈ 100 Ų) and CYP450 inhibition risks .
Data Contradictions and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
